Cas no 1087798-42-2 (1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile)

1-(ブタン-1-スルホニル)ピロリジン-2-カルボニトリルは、有機合成において有用な中間体として知られる化合物です。ピロリジン骨格にブタンスルホニル基とニトリル基が導入された構造を持ち、高い反応性と多様な変換可能性が特徴です。特に、医薬品や農薬の合成におけるビルディングブロックとしての応用が期待されます。スルホニル基の電子吸引性により、求核置換反応や環化反応などの官能基変換に適しています。また、ニトリル基はカルボン酸やアミンなどへの誘導が可能なため、分子設計の柔軟性が高い点が利点です。安定性に優れ、標準的な実験条件下で取り扱いやすいことも特長の一つです。

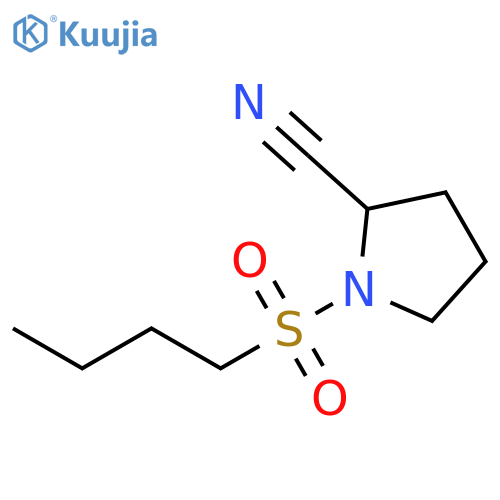

1087798-42-2 structure

商品名:1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile

CAS番号:1087798-42-2

MF:C9H16N2O2S

メガワット:216.300540924072

MDL:MFCD11099939

CID:5205641

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Pyrrolidinecarbonitrile, 1-(butylsulfonyl)-

- 1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile

-

- MDL: MFCD11099939

- インチ: 1S/C9H16N2O2S/c1-2-3-7-14(12,13)11-6-4-5-9(11)8-10/h9H,2-7H2,1H3

- InChIKey: VNBZLKTYJQYLSE-UHFFFAOYSA-N

- ほほえんだ: N1(S(CCCC)(=O)=O)CCCC1C#N

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88502-0.5g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 0.5g |

$739.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081663-1g |

1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 95% | 1g |

¥4200.0 | 2023-04-06 | |

| Enamine | EN300-88502-1.0g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 1.0g |

$857.0 | 2023-02-11 | ||

| Enamine | EN300-88502-2.5g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 2.5g |

$1509.0 | 2023-09-01 | ||

| Enamine | EN300-88502-5g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 5g |

$2235.0 | 2023-09-01 | ||

| Enamine | EN300-88502-10g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 10g |

$3315.0 | 2023-09-01 | ||

| Enamine | EN300-88502-0.25g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 0.25g |

$708.0 | 2023-09-01 | ||

| Ambeed | A1138755-1g |

1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 95% | 1g |

$612.0 | 2024-04-26 | |

| Enamine | EN300-88502-10.0g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 10.0g |

$3683.0 | 2023-02-11 | ||

| Enamine | EN300-88502-1g |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile |

1087798-42-2 | 1g |

$770.0 | 2023-09-01 |

1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1087798-42-2 (1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1087798-42-2)1-(butane-1-sulfonyl)pyrrolidine-2-carbonitrile

清らかである:99%

はかる:1g

価格 ($):551.0